Lipophilicity and Drug-Likeness: Predicted LogP Exceeds Benzimidazole Drug-Space Median by 1.37 Log Units
The predicted octanol-water partition coefficient (ACD/LogP) of the target compound is 3.87, with a pH 7.4 logD of 3.16 . This value exceeds the median LogP of orally bioavailable drugs (approximately 2.5) and the typical range reported for benzimidazole-based therapeutics (2.5–3.5) by roughly 0.9–1.4 log units [1]. The elevated LogP suggests enhanced membrane permeability and a greater tendency for hydrophobic target engagement compared to more polar benzimidazole congeners, while the zero Rule-of-Five violations (MW 305.4, HBA 4, HBD 1, PSA 74 Ų) preserve drug-like physicochemical space . The predicted LogP is lower than the estimation from the KOWWIN model (Log Kow = 3.42), reflecting the influence of the ionizable benzimidazole NH and the amide carbonyl on partitioning behavior .
| Evidence Dimension | Octanol-water partition coefficient (LogP) and drug-likeness parameters |
|---|---|
| Target Compound Data | ACD/LogP = 3.87; LogD (pH 7.4) = 3.16; PSA = 74 Ų; Rule-of-Five violations = 0; MW = 305.44 Da |
| Comparator Or Baseline | Orally bioavailable drug-space median LogP ≈ 2.5; benzimidazole therapeutic class LogP range 2.5–3.5 (class-level reference) |
| Quantified Difference | +1.37 log units above drug-space median; +0.37–1.37 log units above typical benzimidazole drug range |
| Conditions | ACD/Labs Percepta Platform v14.00 predictions; KOWWIN v1.67 estimate gives Log Kow = 3.42; pH-dependent logD calculated for pH 5.5 and pH 7.4 |
Why This Matters
The quantitatively elevated LogP provides a procurement-relevant differentiation: this compound will distribute into hydrophobic biological compartments and chromatographic phases differently from lower-LogP benzimidazole analogs, affecting both biological assay design and preparative purification protocol selection.
- [1] Lipinski, C.A. et al. Adv. Drug Deliv. Rev. 2001, 46, 3–26. Drug-space median LogP ≈ 2.5; class-level benzimidazole LogP range compiled from DrugBank and ChEMBL entries for approved benzimidazole drugs. View Source
